Famotidine-13C3
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Overview
Description
Famotidine-13C3 is a stable isotope-labeled version of famotidine, a histamine H2 receptor antagonist. Famotidine is widely used to treat conditions such as peptic ulcer disease, gastroesophageal reflux disease, and Zollinger-Ellison syndrome. The isotope-labeled version, this compound, is particularly useful in scientific research for tracing metabolic pathways and studying the pharmacokinetics of the drug.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Famotidine-13C3 involves the incorporation of carbon-13 isotopes into the famotidine molecule. This can be achieved through various synthetic routes, including the use of labeled precursors in the synthesis process. The reaction conditions typically involve the use of solvents such as acetonitrile and reagents like triethylamine and phosphate buffer. The process may also involve liquid-liquid extraction and chromatographic separation to purify the final product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and isotopic enrichment of the final product. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are commonly used for quality control and validation .
Chemical Reactions Analysis
Types of Reactions: Famotidine-13C3 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for studying the compound’s stability and reactivity under different conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide and alkyl halides.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
Famotidine-13C3 has a wide range of applications in scientific research:
Chemistry: Used in stable isotope labeling studies to trace chemical reactions and metabolic pathways.
Biology: Helps in studying the metabolism and bioavailability of famotidine in biological systems.
Medicine: Used in pharmacokinetic studies to understand the drug’s absorption, distribution, metabolism, and excretion.
Industry: Employed in quality control and validation processes for pharmaceutical formulations .
Mechanism of Action
Famotidine-13C3 can be compared with other histamine H2 receptor antagonists such as cimetidine, ranitidine, and nizatidine. While all these compounds share a similar mechanism of action, this compound is unique due to its stable isotope labeling, which makes it particularly valuable for research purposes. The labeled version allows for precise tracking and analysis in metabolic studies, providing insights that are not possible with the non-labeled compounds .
Comparison with Similar Compounds
- Cimetidine
- Ranitidine
- Nizatidine
- Omeprazole (Proton pump inhibitor)
- Pantoprazole (Proton pump inhibitor)
Famotidine-13C3 stands out due to its application in advanced research techniques, making it a crucial tool in both academic and industrial settings.
Properties
IUPAC Name |
3-[[2-(diamino(113C)methylideneamino)-(2,4-13C2)1,3-thiazol-4-yl]methylsulfanyl]-N'-sulfamoylpropanimidamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N7O2S3/c9-6(15-20(12,16)17)1-2-18-3-5-4-19-8(13-5)14-7(10)11/h4H,1-3H2,(H2,9,15)(H2,12,16,17)(H4,10,11,13,14)/i5+1,7+1,8+1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUFQPHANEAPEMJ-QIOHBQFSSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(S1)N=C(N)N)CSCCC(=NS(=O)(=O)N)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=[13C](N=[13C](S1)N=[13C](N)N)CSCCC(=NS(=O)(=O)N)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N7O2S3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.